molecular formula C9H17N5 B1493232 1-Allyl-4-(2-azidoethyl)piperazine CAS No. 2097986-30-4

1-Allyl-4-(2-azidoethyl)piperazine

Cat. No. B1493232
CAS RN: 2097986-30-4
M. Wt: 195.27 g/mol
InChI Key: WMGWAWBIYFORTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Allyl-4-(2-azidoethyl)piperazine is C9H17N5, and its molecular weight is 195.27 g/mol.


Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Carbon Dioxide Absorption

The compound 1-(2-aminoethyl)piperazine (AEPZ), which is structurally similar to 1-Allyl-4-(2-azidoethyl)piperazine, has been identified as a potential candidate for CO2 capture solvent . The kinetics of absorption of CO2 in aqueous AEPZ is studied using a stirred cell reactor . This application is crucial for decarbonizing carbon dioxide (CO2) from greenhouse gas emitters such as steel, cement, oil, gas, petrochemicals, chemicals, and fertilizers .

Corrosion Inhibition

1-(2-Aminoethyl)piperazine is utilized in a variety of reactions for studying corrosion inhibition . It can be used to prevent the corrosion of metals, which is a significant issue in many industries.

Biological Activity Studies

1-(2-Aminoethyl)piperazine is also used in studying biological activity . It can be used in the development of new drugs and therapies.

Metal Ligand Effects on Catalysis

This compound is used in studying the effects of metal ligands on catalysis . This research can lead to the development of more efficient catalysts for various chemical reactions.

Epoxy Curing

1-(2-Aminoethyl)piperazine is used for epoxy curing . Epoxy resins are widely used in coatings, adhesives, and composite materials, and this compound can help in their curing process.

Surface Activation

This compound is used for surface activation . It can modify the surface properties of materials, making them more suitable for specific applications.

Asphalt Additive

1-(2-Aminoethyl)piperazine is used as an asphalt additive . It can improve the properties of asphalt, making it more durable and resistant to wear and tear.

properties

IUPAC Name

1-(2-azidoethyl)-4-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5/c1-2-4-13-6-8-14(9-7-13)5-3-11-12-10/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGWAWBIYFORTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-4-(2-azidoethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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